Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate
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Overview
Description
Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a complex structure with a dioxolane ring and an amino group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylbenzyl alcohol
- Methyl 3-amino-2-methylbenzoate
- 2-Amino-3-methylbenzyl acetate
Uniqueness
Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate is unique due to its combination of a dioxolane ring and an amino group attached to a benzyl moiety. This structure provides distinct chemical properties and potential biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-[2-[(2-amino-3-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C14H19NO4/c1-10-4-3-5-11(13(10)15)8-14(9-12(16)17-2)18-6-7-19-14/h3-5H,6-9,15H2,1-2H3 |
InChI Key |
HISLENINNXXVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2(OCCO2)CC(=O)OC)N |
Origin of Product |
United States |
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